Poziotinib hydrochloride
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Overview
Description
Poziotinib hydrochloride is a potent, irreversible inhibitor of the human epidermal growth factor receptor (HER) family, specifically targeting HER1, HER2, and HER4. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other cancers that exhibit mutations in the HER2 gene. This compound has shown significant promise in clinical trials, particularly for patients with HER2 exon 20 insertion mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of poziotinib hydrochloride involves multiple steps starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate. The process includes chlorination, ammonification, hydrolysis, condensation, deprotection, and amidation reactions. The key intermediate, 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate, is formed through these steps. The final product, poziotinib, is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The starting material, 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate, is readily available, and the reaction conditions are moderate, making the process suitable for large-scale production. The overall yield of the industrial process is approximately 37.2% .
Chemical Reactions Analysis
Types of Reactions
Poziotinib hydrochloride undergoes various chemical reactions, including nucleophilic substitution, deprotection, and amidation. These reactions are crucial for the synthesis and modification of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (TSP) is used as a reagent.
Deprotection: The Boc group is removed using trifluoroacetic acid (CF3COOH).
Amidation: Acrylyl chloride is used to form the amide bond.
Major Products
The major product formed from these reactions is this compound, which is confirmed by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HR-MS) .
Scientific Research Applications
Poziotinib hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying irreversible inhibitors of the HER family.
Biology: Investigated for its effects on cell signaling pathways and its ability to inhibit cancer cell proliferation.
Medicine: Primarily used in clinical trials for the treatment of NSCLC and breast cancer. .
Industry: Potential applications in the development of new anticancer therapies and combination treatments.
Mechanism of Action
Poziotinib hydrochloride exerts its effects by binding covalently to the tyrosine kinase domain of HER1, HER2, and HER4. This binding inhibits the receptor’s activity, preventing downstream signaling pathways that lead to cell proliferation and survival. The small size and flexible structure of poziotinib allow it to access restricted binding sites and overcome steric hindrance .
Comparison with Similar Compounds
Similar Compounds
Neratinib: Another pan-HER inhibitor used in the treatment of breast cancer.
Afatinib: An irreversible inhibitor of EGFR and HER2, used for NSCLC.
Lapatinib: A dual inhibitor of HER2 and EGFR, used for breast cancer
Uniqueness
Poziotinib hydrochloride is unique due to its high potency and ability to inhibit multiple HER family members. Its small size and flexible structure provide an advantage in binding to restricted sites, making it effective against mutations that confer resistance to other inhibitors .
Properties
IUPAC Name |
1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYSOLOMWJFVNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl3FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429757-68-5 |
Source
|
Record name | Poziotinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429757685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POZIOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Z7U6JL1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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